

Application Notes and Protocols: YK-11 (Selective Androgen Receptor Modulator)

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Compound of Interest

Compound Name: Ym-543

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Introduction

YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique dual mechanism of action.^[1] Structurally derived from dihydrotestosterone (DHT), YK-11 functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin (Fst), which in turn inhibits myostatin, a key negative regulator of muscle growth.^{[1][2][3][4]} This dual activity suggests a potential for significant anabolic effects in musculoskeletal tissues.

These application notes provide a summary of the current understanding of YK-11's biological activities, along with protocols for in vitro and in vivo studies intended for use by researchers, scientists, and drug development professionals.

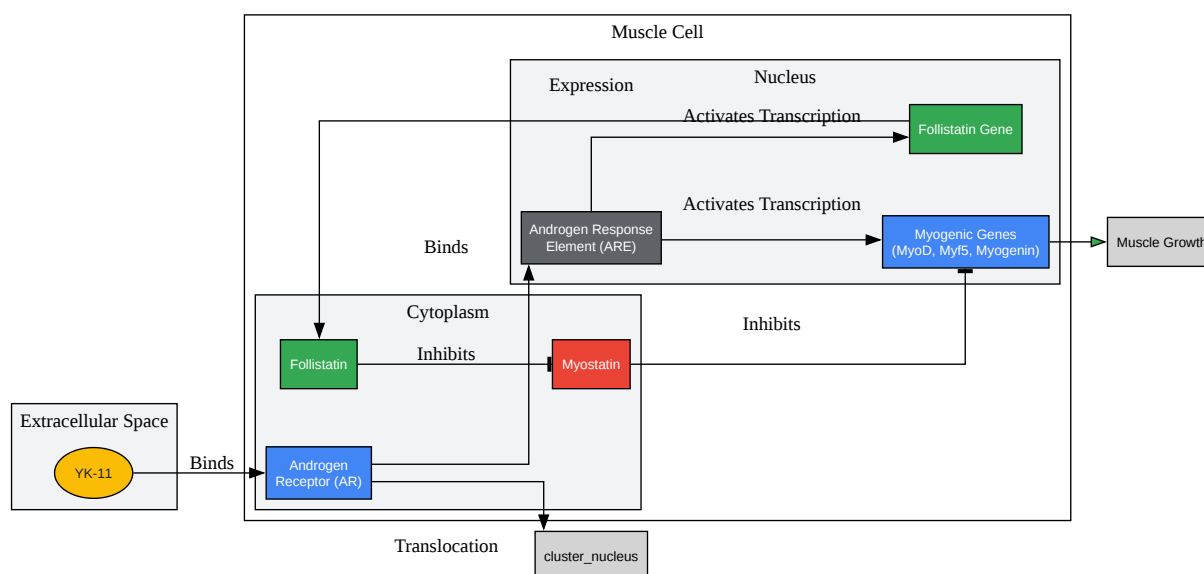
Mechanism of Action

YK-11 exerts its effects through two primary pathways:

- **Partial Androgen Receptor Agonism:** YK-11 binds to the androgen receptor, initiating downstream signaling cascades that promote anabolic activity.^[1] However, it acts as a partial agonist, meaning it does not induce the full conformational change in the AR that is characteristic of full agonists like DHT.^{[2][3]} This may contribute to its selective effects in different tissues.

- **Myostatin Inhibition via Follistatin Upregulation:** A key differentiator of YK-11 is its ability to significantly increase the expression of follistatin.[2][3][5] Follistatin is a natural antagonist of myostatin, a transforming growth factor-beta (TGF- β) superfamily member that potently inhibits muscle differentiation and growth.[4] By upregulating follistatin, YK-11 effectively reduces the inhibitory effects of myostatin, leading to enhanced myogenic differentiation.[2][3][5]

The following diagram illustrates the proposed signaling pathway of YK-11 in muscle cells.



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Proposed signaling pathway of YK-11 in muscle cells.

Data Presentation

In Vitro Activity of YK-11

The following tables summarize the observed effects of YK-11 in cell-based assays.

Cell Line	Assay	Compound	Concentration	Observed Effect	Reference
C2C12 Myoblasts	Myogenic Differentiation	YK-11	500 nM	Increased expression of MyoD, Myf5, and myogenin (more significant than DHT)	[2] [3] [5]
DHT	500 nM	Increased expression of MyoD, Myf5, and myogenin	[2] [3] [5]		
Follistatin Expression	YK-11	500 nM	Upregulation of follistatin mRNA	[2] [3] [5]	
DHT	500 nM	No significant effect on follistatin mRNA	[2] [6]		
MC3T3-E1 Osteoblasts	Proliferation	YK-11	0.5 μ M	Increased cell proliferation	[7]
DHT	0.01 μ M	Increased cell proliferation	[7]		
Osteogenic Markers	YK-11	0.1-1.0 μ M	Increased osteocalcin mRNA expression	[8]	
YK-11	0.5 μ M	Increased osteoproteger	[8]		

in mRNA
expression

Note: Specific quantitative data for androgen receptor binding affinity (K_i or IC_{50} values) and fold-change in gene expression for YK-11 versus DHT are not consistently reported in the publicly available literature. Molecular docking studies suggest a high binding affinity of YK-11 to the androgen receptor.^{[9][10]}

Experimental Protocols

In Vitro Myogenic Differentiation Assay (C2C12 cells)

This protocol is adapted from studies investigating the myogenic effects of YK-11.^{[2][11]}

1. Cell Culture and Maintenance:

- Culture mouse C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- Passage cells upon reaching 70-80% confluency.

2. Differentiation Protocol:

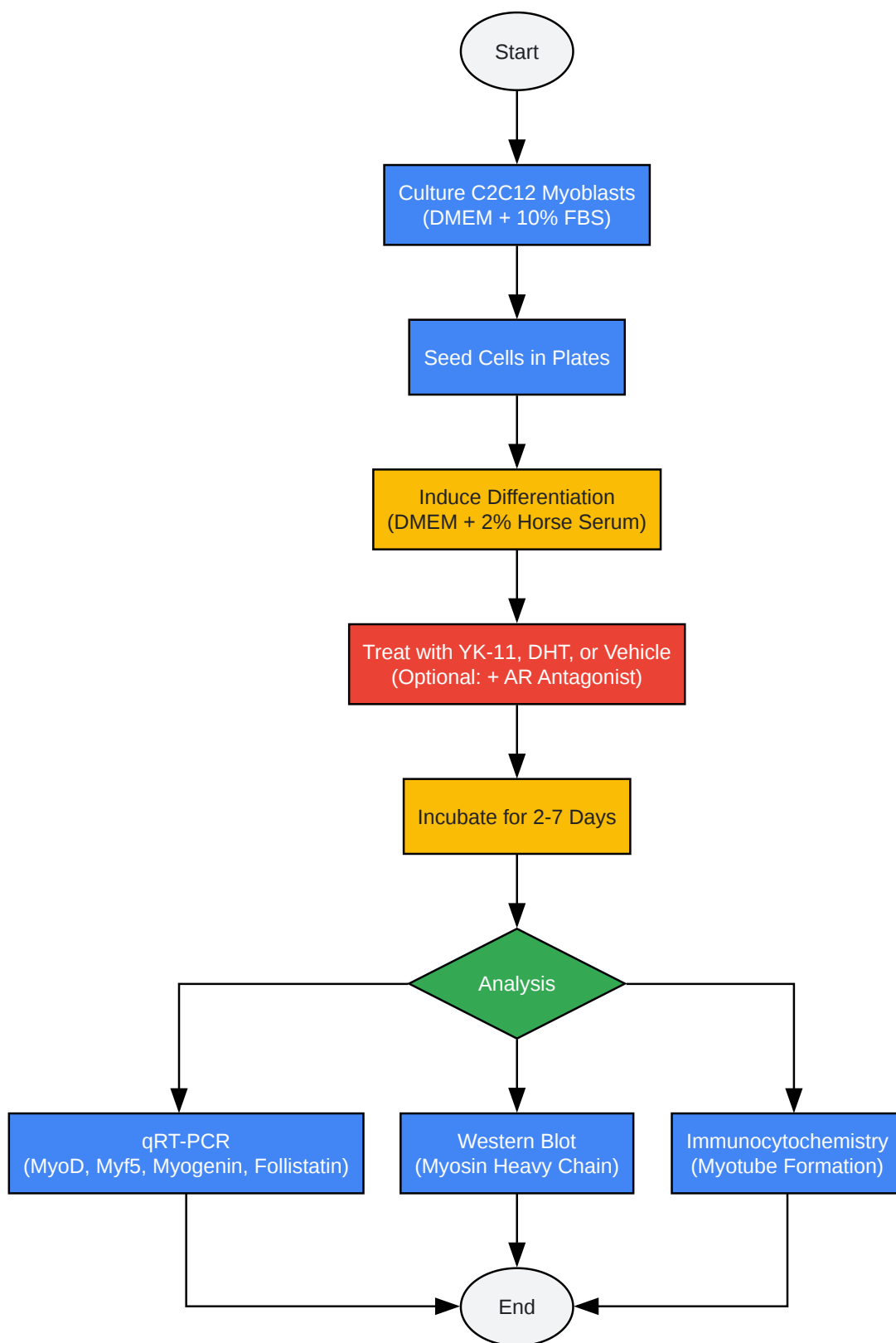
- Seed C2C12 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein analysis).
- Once cells reach approximately 90% confluency, switch to differentiation medium: DMEM supplemented with 2% horse serum.
- Treat cells with YK-11 (e.g., 500 nM final concentration, dissolved in a suitable solvent like DMSO), DHT (e.g., 500 nM as a positive control), or vehicle control.
- For AR-dependency studies, co-treat with an AR antagonist such as flutamide (e.g., 10 µM).
- Incubate for the desired time points (e.g., 2-7 days), replacing the medium with fresh treatment medium every 48 hours.

3. Analysis:

- Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription. Analyze the expression of myogenic marker genes (MyoD, Myf5, myogenin) and follistatin. Normalize to a housekeeping gene such as β-actin.

- Western Blot: Lyse cells and determine protein concentration. Analyze the expression of myogenic proteins (e.g., Myosin Heavy Chain) and signaling proteins.
- Immunocytochemistry: Fix cells and stain for myogenic markers to visualize myotube formation.

The following diagram outlines the experimental workflow for the in vitro myogenic differentiation assay.



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Experimental workflow for in vitro myogenic differentiation.

In Vivo Muscle Growth Study (Rodent Model)

The following is a proposed general protocol for assessing the anabolic effects of YK-11 in a rodent model, based on common practices in preclinical SARM research.

1. Animals and Housing:

- Use adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
- House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Allow for an acclimatization period of at least one week before the start of the experiment.

2. Experimental Groups:

- Sham or vehicle control group.
- YK-11 treatment groups (at least two different doses to assess dose-response).
- Positive control group (e.g., testosterone or DHT).

3. Dosing and Administration:

- Based on a study on sepsis-induced muscle atrophy, oral administration of YK-11 at doses of 350 and 700 mg/kg for 10 days was used in mice.^[9] However, for a muscle hypertrophy study, dose optimization may be required.
- Prepare YK-11 in a suitable vehicle (e.g., corn oil, DMSO/saline).
- Administer daily via oral gavage or subcutaneous injection for a specified period (e.g., 4-8 weeks).
- Monitor body weight regularly.

4. Tissue Collection and Analysis:

- At the end of the study, euthanize animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus, levator ani).
- Record wet muscle weight.
- For histological analysis, freeze a portion of the muscle in isopentane cooled with liquid nitrogen.
- Histology: Cryosection the muscle tissue and perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area.
- Gene and Protein Expression: Homogenize a portion of the muscle for RNA and protein extraction to analyze markers of muscle growth and androgen receptor signaling.

The logical relationship for assessing the in vivo anabolic effects of YK-11 is depicted below.



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Workflow for in vivo assessment of YK-11's anabolic effects.

Conclusion

YK-11 presents a compelling profile as a research compound with a novel mechanism of action that combines partial androgen receptor agonism with myostatin inhibition. The provided protocols offer a foundation for researchers to investigate its potential anabolic effects in both in vitro and in vivo settings. Further research is warranted to fully elucidate its quantitative effects, dose-response relationships, and safety profile.

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